

Unveiling the Potential of Ethyl 13-docosenoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 13-docosenoate

Cat. No.: B15156608

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 13-docosenoate, also known by its common synonym ethyl erucate, is a long-chain monounsaturated fatty acid ester. While its direct biological activities and specific signaling pathways are still under active investigation, its close relationship to erucic acid and its classification as a long-chain fatty acid ester suggest its potential involvement in various metabolic and cellular processes. This technical guide provides a comprehensive overview of the known properties of **Ethyl 13-docosenoate**, including its physicochemical characteristics, and outlines detailed experimental protocols for its synthesis and analysis. Furthermore, this document explores potential metabolic pathways and presents a logical framework for future research into its novel properties.

Physicochemical Properties

A clear understanding of the physical and chemical properties of **Ethyl 13-docosenoate** is fundamental for its application in research and development. The following tables summarize the key quantitative data available for this compound.

Table 1: General and Chemical Properties of **Ethyl 13-docosenoate**

Property	Value	Source
Molecular Formula	C24H46O2	[1][2]
Molecular Weight	366.62 g/mol	[1][2]
CAS Number	199189-90-7	
Synonyms	Ethyl erucate, (Z)-Ethyl docos-13-enoate	[1][3]
XLogP3	10.1	[2]
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	21	
Exact Mass	366.349780706 u	[2]
Complexity	309	

Table 2: Physical Properties of **Ethyl 13-docosenoate**

Property	Value	Source
Boiling Point	436.77 °C (estimated)	[3]
Flash Point	181.0 °F (82.8 °C) (estimated)	[3]
Solubility in Water	5.607 x 10 ⁻⁶ mg/L at 25 °C (estimated)	[3]
logP (o/w)	10.566 (estimated)	[3]

Potential Biological Interactions and Metabolism

Direct experimental evidence on the biological activity of **Ethyl 13-docosenoate** is limited. However, predictions based on its chemical structure and its relation to other long-chain fatty acids provide valuable insights into its potential metabolic fate and interactions.

Cytochrome P450 (CYP) Interactions

Computational models suggest that **Ethyl 13-docosenoate** may interact with various cytochrome P450 enzymes. These enzymes are crucial for the metabolism of a wide range of endogenous and exogenous compounds.

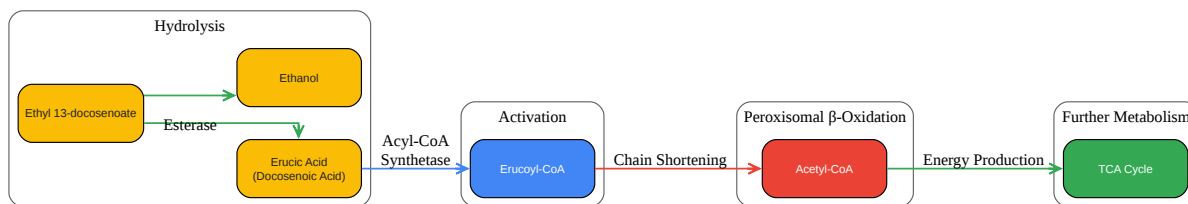
Table 3: Predicted Interactions of **Ethyl 13-docosenoate** with CYP Isozymes

CYP Isozyme	Predicted Interaction
CYP1A2	Inhibitor (0.131), Substrate (0.173)
CYP2C19	Inhibitor (0.284), Substrate (0.057)
CYP2C9	Inhibitor (0.112), Substrate (0.956)
CYP2D6	Inhibitor (0.441), Substrate (0.101)
CYP3A4	Inhibitor (0.388), Substrate (0.058)

Note: The values in parentheses represent a predicted probability of interaction and should be confirmed by experimental studies.

Metabolic Pathway of Related Long-Chain Fatty Acids

The metabolic pathway of **Ethyl 13-docosenoate** is likely to be initiated by its hydrolysis to erucic acid and ethanol. Erucic acid can then enter the fatty acid metabolic pathway. The following diagram illustrates a generalized pathway for the metabolism of long-chain fatty acids, which may be applicable to the erucic acid derived from **Ethyl 13-docosenoate**.



[Click to download full resolution via product page](#)

Metabolism of **Ethyl 13-docosenoate**.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **Ethyl 13-docosenoate**, based on established procedures for similar long-chain fatty acid esters.

Synthesis of Ethyl 13-docosenoate (Ethyl Erucate)

This protocol is adapted from the synthesis of other fatty acid ethyl esters and involves the Fischer esterification of erucic acid with ethanol in the presence of an acid catalyst.

Materials:

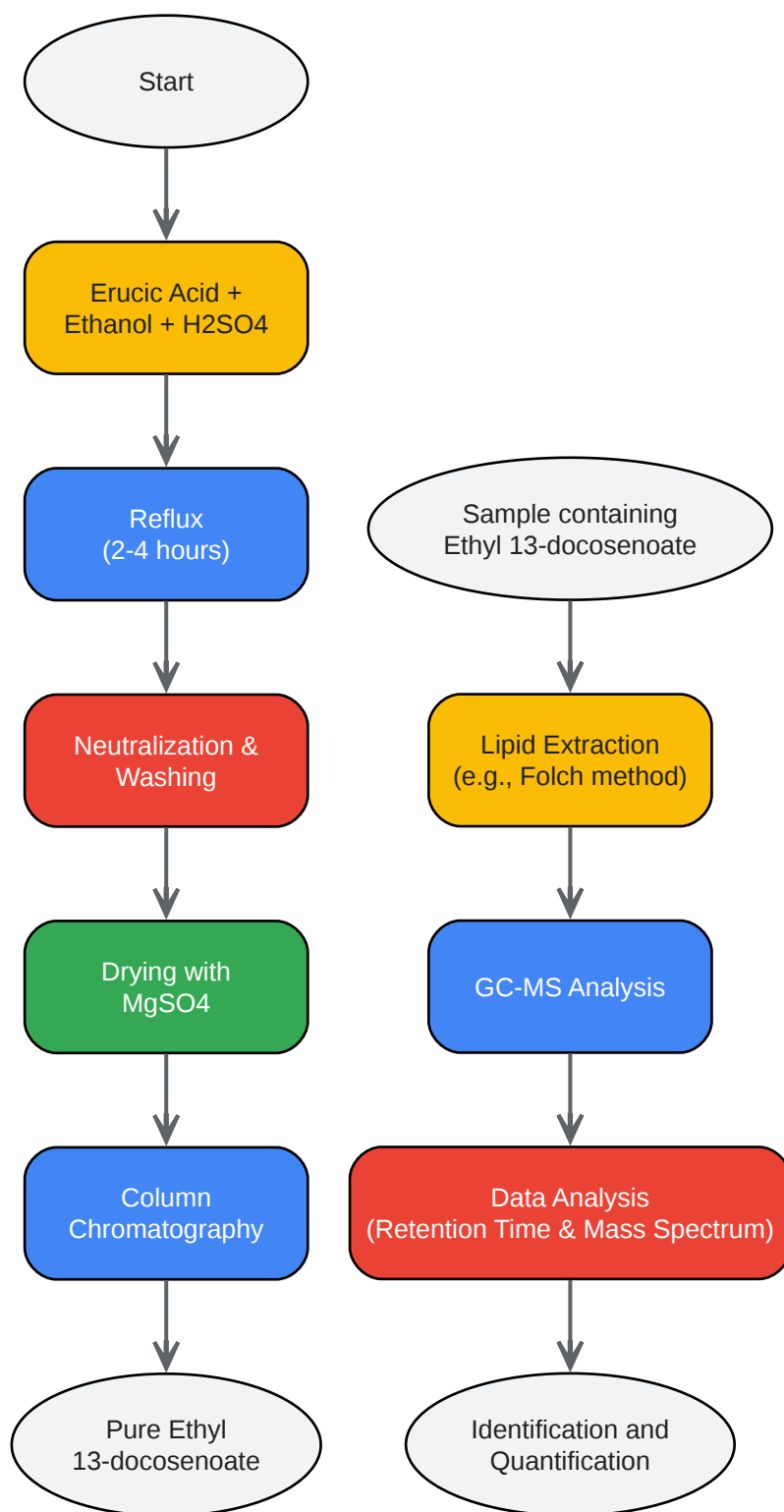
- Erucic acid (13-docosenoic acid)
- Anhydrous ethanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Hexane

- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask, dissolve erucic acid in an excess of anhydrous ethanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to obtain pure **Ethyl 13-docosenoate**.

The following diagram illustrates the workflow for the synthesis of **Ethyl 13-docosenoate**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. accustandard.com [accustandard.com]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β 1-isoforms - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Unveiling the Potential of Ethyl 13-docosenoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15156608#discovering-novel-properties-of-ethyl-13-docosenoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com